

Preclinical Safety Profile of (S)-Zavondemstat: A Technical Overview

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Compound of Interest

Compound Name: (S)-Zavondemstat

Cat. No.: B15587887

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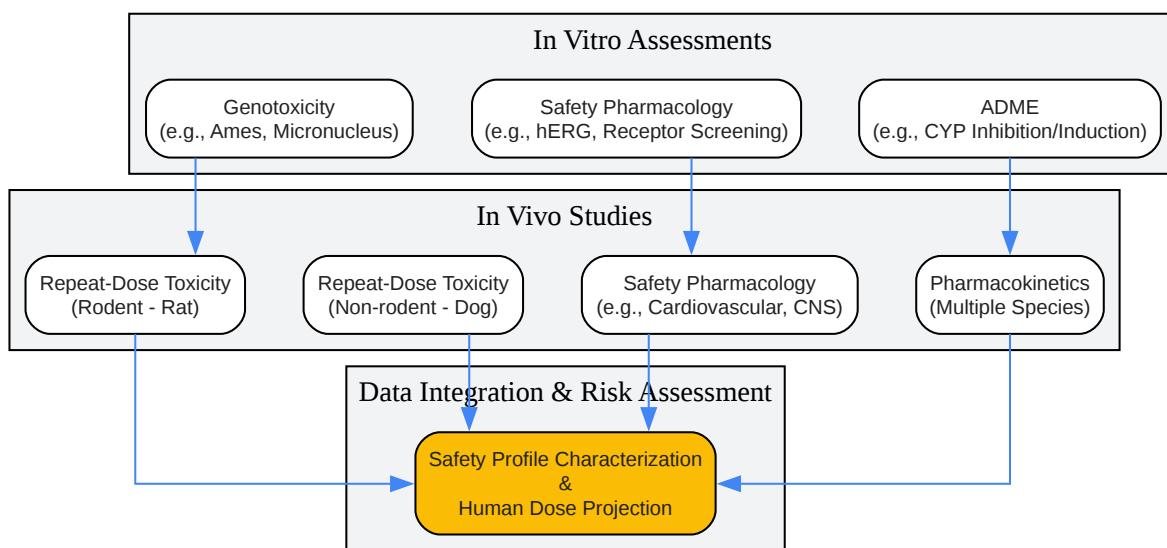
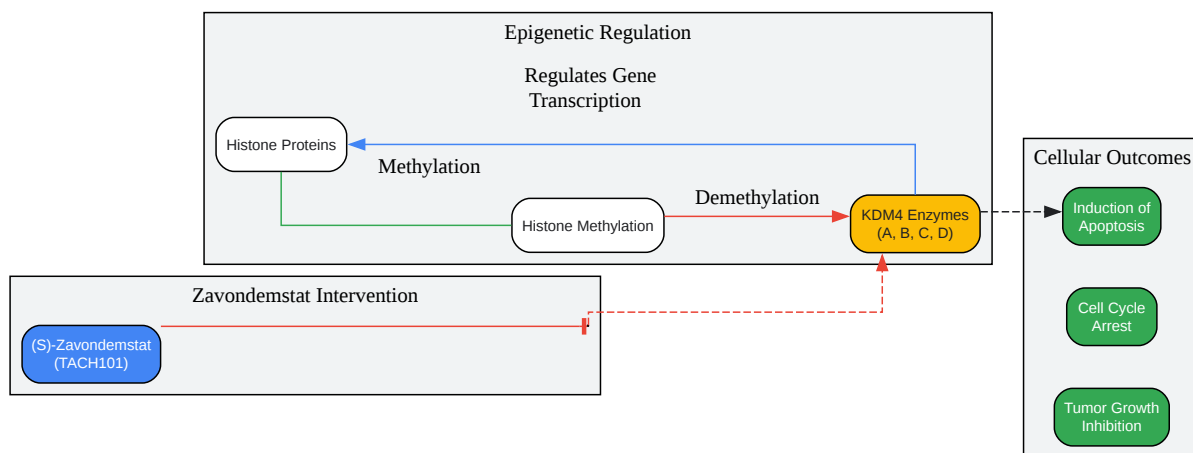
For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Zavondemstat (also known as TACH101) is a first-in-class, orally bioavailable small molecule that acts as a pan-inhibitor of the histone lysine demethylase 4 (KDM4) family of enzymes.[1][2] KDM4 enzymes are epigenetic regulators that play a crucial role in gene transcription, cell cycle progression, and DNA repair.[1] Their dysregulation has been implicated in the progression of various cancers, making them a compelling target for therapeutic intervention.[3][4] Preclinical studies have demonstrated that **(S)-Zavondemstat** possesses robust anti-proliferative effects and inhibits tumor growth in various cancer models.[1][4][5] This technical guide provides a comprehensive overview of the publicly available preclinical safety data for **(S)-Zavondemstat**, focusing on its toxicological, safety pharmacology, and genotoxicity profiles.

Mechanism of Action

(S)-Zavondemstat selectively and potently inhibits the KDM4 isoforms A, B, C, and D.[1] It achieves this by competing with the KDM4 co-factor, alpha-ketoglutarate (α -KG), for binding to the catalytic domain of the enzymes.[1] By inhibiting KDM4, **(S)-Zavondemstat** is designed to reprogram the epigenetic landscape of cancer cells, thereby inhibiting key tumorigenic pathways such as uncontrolled cell proliferation and evasion of apoptosis.[2]



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